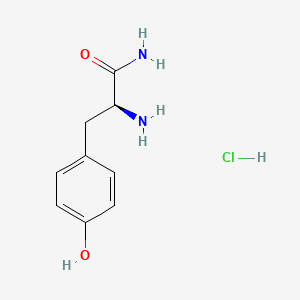

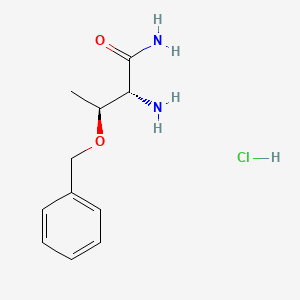

H-D-Thr(bzl)-NH2 hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

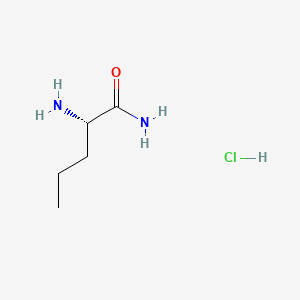

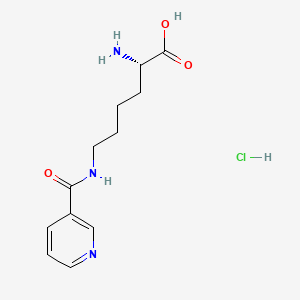

H-D-Thr(Bzl)-NH₂ · HCl is a chemical compound with the CAS number 201275-09-4 . It is used for research purposes and is not intended for human use .

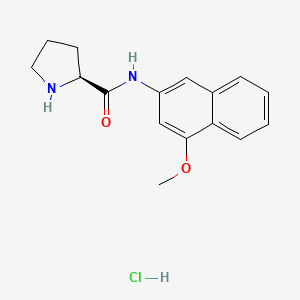

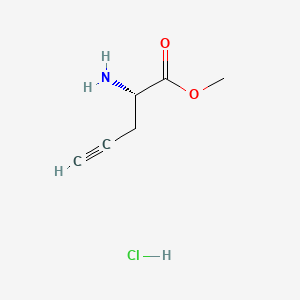

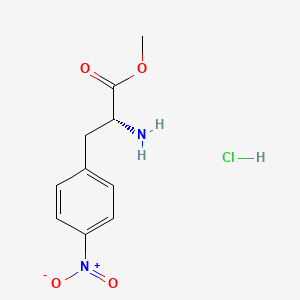

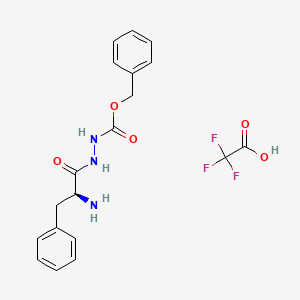

Molecular Structure Analysis

The molecular formula of H-D-Thr(Bzl)-NH₂ · HCl is C11H16N2O2 · HCl . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving H-D-Thr(Bzl)-NH₂ · HCl are not detailed in the available resources. It is often used in peptide synthesis .Physical and Chemical Properties Analysis

The molecular weight of H-D-Thr(Bzl)-NH₂ · HCl is 244.72 . It is soluble in DMSO .Applications De Recherche Scientifique

Proton Transfer and Molecular Interactions : Studies on molecular interactions, such as the proton transfer from hydrogen chloride to ammonia, illustrate the fundamental chemical processes that compounds like H-D-Thr(bzl)-NH2 HCl might undergo or facilitate. This research highlights the complex dynamics and energetics of acid-base reactions at the molecular level, which could be relevant for understanding the behavior of this compound in various conditions (Eustis et al., 2008).

Hydrogen Bonding and Molecular Dynamics : Investigations into hydrogen bonding and molecular dynamics, particularly in systems involving NH3, HCl, and water, provide insights into the interactions that could influence the stability, reactivity, and applications of this compound. Understanding these interactions is crucial for applications in catalysis, materials science, and solvent systems (Kulczycka et al., 2008).

Electrodialysis and Wastewater Treatment : Research on the treatment of ammonium chloride wastewater through bipolar membrane electrodialysis, generating hydrochloric acid and ammonia, showcases a practical application of chemical processes involving HCl and ammonia derivatives. This suggests potential environmental or industrial applications for this compound in processes requiring the generation or utilization of similar compounds (Li et al., 2016).

Safety and Hazards

The safety and hazards of H-D-Thr(Bzl)-NH₂ · HCl are not explicitly mentioned in the available resources. As a general rule, it should be handled with care, following standard laboratory safety protocols .

Relevant Papers Unfortunately, the available resources do not provide specific references to papers related to H-D-Thr(Bzl)-NH₂ · HCl .

Propriétés

IUPAC Name |

(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWGOJCUBYNGK-KXNXZCPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.